molecular formula C7H13NO2 B13525453 Cis-3-methylpiperidine-2-carboxylic acid

Cis-3-methylpiperidine-2-carboxylic acid

Cat. No.: B13525453
M. Wt: 143.18 g/mol
InChI Key: BGYDRACYCBSXEE-RITPCOANSA-N
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Description

Cis-3-methylpiperidine-2-carboxylic acid: is a chemical compound with the molecular formula C7H13NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-methylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization and reduction techniques, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cis-3-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cis-3-methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of cis-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Cis-2-methylpiperidine-3-carboxylic acid
  • Trans-3-methylpiperidine-2-carboxylic acid
  • Piperidine-2-carboxylic acid

Comparison: Cis-3-methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to its isomers and other piperidine derivatives, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S,3R)-3-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

BGYDRACYCBSXEE-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1C(=O)O

Canonical SMILES

CC1CCCNC1C(=O)O

Origin of Product

United States

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